N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine
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Overview
Description
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine is a complex organic compound that features a benzotriazinone moiety linked to a cyclohexyl group, which is further connected to an L-valine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine typically involves multiple steps. One common approach is the initial formation of the benzotriazinone core through the cyclization of 2-aminobenzamides with nitrous acid. This intermediate is then reacted with a cyclohexyl derivative under appropriate conditions to form the cyclohexyl-benzotriazinone compound. Finally, the L-valine residue is introduced through a coupling reaction, often using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The benzotriazinone moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzotriazinone ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted benzotriazinone derivatives.
Scientific Research Applications
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzotriazinone moiety may bind to certain enzymes or receptors, modulating their activity. The cyclohexyl and L-valine residues could influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine
- 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide
Uniqueness
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine is unique due to the presence of the L-valine residue, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other benzotriazinone derivatives that may lack this amino acid component.
Properties
CAS No. |
1217459-16-9 |
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Molecular Formula |
C20H26N4O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C20H26N4O4/c1-12(2)17(20(27)28)21-18(25)14-9-7-13(8-10-14)11-24-19(26)15-5-3-4-6-16(15)22-23-24/h3-6,12-14,17H,7-11H2,1-2H3,(H,21,25)(H,27,28)/t13?,14?,17-/m0/s1 |
InChI Key |
PDXIKLQSGYCWBV-KVULBXGLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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